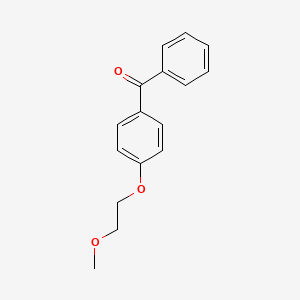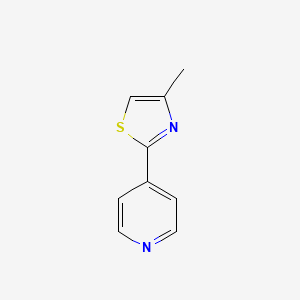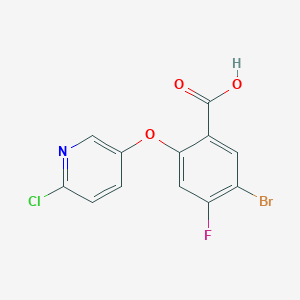
2-azido-1-(2-ethoxy-4-methoxyquinolin-6-yl)ethanone
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2-azido-1-(2-ethoxy-4-methoxyquinolin-6-yl)ethanone typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an arylamine in the presence of a base.
Introduction of the azido group: The azido group can be introduced via nucleophilic substitution using sodium azide.
Acetylation and ethoxylation:
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and controlled reaction conditions to enhance efficiency .
Análisis De Reacciones Químicas
2-azido-1-(2-ethoxy-4-methoxyquinolin-6-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the azido group, leading to the formation of amines or other derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions towards the desired products .
Aplicaciones Científicas De Investigación
2-azido-1-(2-ethoxy-4-methoxyquinolin-6-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Mecanismo De Acción
The mechanism of action of 2-azido-1-(2-ethoxy-4-methoxyquinolin-6-yl)ethanone involves its interaction with specific molecular targets. The azido group can participate in bioorthogonal reactions, making it useful in labeling and tracking biological molecules. Additionally, its quinoline core can interact with various enzymes and receptors, influencing biological pathways and exerting therapeutic effects .
Comparación Con Compuestos Similares
2-azido-1-(2-ethoxy-4-methoxyquinolin-6-yl)ethanone can be compared with other quinoline derivatives such as:
6-Methoxyquinoline: Known for its use in fluorescent sensors and as a precursor in the synthesis of bioactive compounds.
2-Ethoxyquinoline: Studied for its potential antimicrobial properties.
4-Methoxyquinoline: Used in the synthesis of pharmaceuticals and agrochemicals.
Propiedades
Fórmula molecular |
C14H14N4O3 |
|---|---|
Peso molecular |
286.29 g/mol |
Nombre IUPAC |
2-azido-1-(2-ethoxy-4-methoxyquinolin-6-yl)ethanone |
InChI |
InChI=1S/C14H14N4O3/c1-3-21-14-7-13(20-2)10-6-9(4-5-11(10)17-14)12(19)8-16-18-15/h4-7H,3,8H2,1-2H3 |
Clave InChI |
IDZARPKSWATVLD-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NC2=C(C=C(C=C2)C(=O)CN=[N+]=[N-])C(=C1)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details













Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-Nitro-4-(propylsulfanyl)phenyl]acetamide](/img/structure/B8458130.png)

silane](/img/structure/B8458136.png)







![Methyl 1-[(2,5-dimethylphenyl)acetyl]-4-piperidinecarboxylate](/img/structure/B8458200.png)
